![molecular formula C12H13ClN2O2S B2693191 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 282729-79-7](/img/structure/B2693191.png)
7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor if applicable .
Synthesis Analysis
The synthesis of a compound involves the procedures and conditions used to produce it from simpler starting materials. This includes the reactants, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and reactivity .Scientific Research Applications
Synthesis and Characterization
7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that can be synthesized and characterized through various chemical reactions and methods. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the chemical versatility and potential for creating related quinazoline derivatives with potential biological activities (N. Kut, M. Onysko, V. Lendel, 2020). Additionally, compounds such as bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate have been characterized, showing the complex hydrogen bonding and layer formation abilities of these quinazoline derivatives (Kazuma Gotoh, H. Ishida, 2013).
Antibacterial Activity
Research on 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one related compounds reveals significant antibacterial activity. For example, the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one via N-(3- methoxyphenyl)-methyl dithiocarbamic acid showed substantial activity against various strains of microorganisms, indicating the potential for developing new antibacterial agents from quinazoline derivatives (Osarodion Peter Osarumwense, 2022).
Anticancer Potential
Novel 7-Chloro-(4-thioalkylquinoline) derivatives have been synthesized and evaluated for their antiproliferative activity, inducing apoptosis and DNA/RNA damage in various human cancer as well as non-tumor cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Joyce E. Gutiérrez et al., 2022).
Antioxidative and Prooxidative Effects
Photophysical Properties
The synthesis and investigation of photophysical properties of novel chloroquinoline-based chalcone derivatives containing 1,2,3-triazole moiety have revealed interesting absorbance, fluorescence spectra, and quantum yield characteristics. This research indicates the potential for utilizing such compounds in materials science and photophysical applications (Harjinder Singh et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-chloro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-6-2-5-15-11(16)9-4-3-8(13)7-10(9)14-12(15)18/h3-4,7H,2,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPAGYUMBPKLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |
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